Vincristine Sulfate

Description

Properties

IUPAC Name |

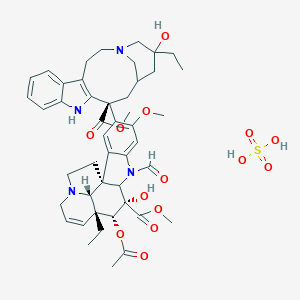

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTQHPDCURKLKT-JKDPCDLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O10.H2O4S, C46H58N4O14S | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044331 | |

| Record name | Vincristine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992) | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 10 mg/mL at 75 °F (NTP, 1992) | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2068-78-2 | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vincristine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vincristine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vincristine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

531 °F approximately (NTP, 1992) | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Vincristine Sulfate's Mechanism of Action on Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincristine sulfate, a prominent member of the vinca alkaloid family of chemotherapeutic agents, exerts its potent anti-neoplastic effects primarily through the disruption of microtubule dynamics. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning vincristine's interaction with tubulin and microtubules. It details the binding characteristics, the profound impact on microtubule polymerization and dynamic instability, and the subsequent cellular consequences, including mitotic arrest and apoptosis. This document synthesizes quantitative data, outlines detailed experimental protocols for studying these phenomena, and provides visual representations of the key pathways and workflows to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

Vincristine's primary molecular target is tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules.[1][2] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2]

Vincristine binds with high affinity to the β-tubulin subunit, at a site often referred to as the vinca-binding domain, which is located near the GTP-binding site.[3] This binding event has profound consequences for microtubule dynamics. At low concentrations, vincristine suppresses the dynamic instability of microtubules.[4] It effectively "caps" the plus ends of microtubules, inhibiting both the growth and shortening phases that are crucial for their function.[4][5] This suppression of dynamics disrupts the delicate balance required for proper mitotic spindle formation.

At higher concentrations, vincristine promotes the depolymerization of microtubules and can induce the formation of tubulin paracrystals within the cell.[6][7] The overall effect is a net decrease in the mass of cellular microtubules, leading to the disorganization of the microtubule network.

The disruption of microtubule function is particularly detrimental to rapidly dividing cells, such as cancer cells, which are highly dependent on the proper formation and function of the mitotic spindle for chromosome segregation. By interfering with this process, vincristine induces a prolonged arrest of the cell cycle in the M-phase (metaphase).[3] This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Quantitative Data Summary

Table 1: Effects of Vincristine on Microtubule Dynamics

| Parameter | Vincristine Concentration | Effect | Reference |

| Anterograde Axonal Transport Rate | 1 µM | 27% reduction | [4] |

| Retrograde Axonal Transport Rate | 1 µM | 19% reduction | [4] |

| Microtubule Dynamicity | 32 nM | 75% reduction | [8] |

| Microtubule Growth Rate | 2 nmol/L | 19.6% reduction (in βIII-tubulin knockdown cells) | [5] |

| Microtubule Shortening Rate | 2 nmol/L | 20.7% reduction (in βIII-tubulin knockdown cells) | [5] |

| IC50 for Dynamicity Inhibition | 37 nM | Half-maximal inhibition | [9] |

Table 2: this compound Binding Affinity

| Parameter | Value | Method | Reference |

| Apparent Kd (High-affinity site) | 0.54 µM | Photoaffinity Labeling | [7] |

| Apparent Kd (Low-affinity site) | 14 µM | Photoaffinity Labeling | [7] |

Table 3: IC50 Values of Vincristine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| SH-SY5Y | Neuroblastoma | 0.1 µM | [10] |

| HT-29 | Colon Carcinoma | 30 nM | [11] |

| HeLa | Cervical Cancer | 30 nM | [11] |

| BCL1 | Lymphoma | 5 µg/mL | [3] |

Signaling Pathways and Downstream Effects

The mitotic arrest induced by vincristine triggers a cascade of intracellular signaling events that culminate in apoptosis.

Mitotic Arrest and Spindle Assembly Checkpoint Activation

The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC prevents the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. Prolonged activation of the SAC due to vincristine-induced microtubule damage leads to a sustained mitotic arrest.

Intrinsic Apoptotic Pathway

Prolonged mitotic arrest is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis. Key signaling events include:

-

c-Jun N-terminal Kinase (JNK) Activation: Vincristine treatment leads to the activation of the JNK signaling pathway.[12][13] Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2 and Bcl-xL) and activate pro-apoptotic members (e.g., Bim).[2][12]

-

Bcl-2 Family Dysregulation: The phosphorylation of Bcl-2 proteins disrupts their protective function at the mitochondrial membrane.[3] This leads to the activation of pro-apoptotic effector proteins Bax and Bak, which oligomerize and form pores in the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.[3] Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3]

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Vincristine activates c-Jun N-terminal kinase in chronic lymphocytic leukaemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Memory of stochastic single-cell apoptotic signaling promotes chemoresistance in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Vincristine Sulfate: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine Sulfate, a potent antineoplastic agent, belongs to the vinca alkaloid class of drugs derived from the Madagascar periwinkle, Catharanthus roseus. Its efficacy in the treatment of various cancers, including acute lymphoblastic leukemia, Hodgkin's lymphoma, and neuroblastoma, is well-established. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, offering valuable data and experimental protocols for researchers and drug development professionals.

Molecular Structure and Chemical Properties

This compound is the sulfate salt of vincristine, a complex dimeric indole alkaloid. The molecule consists of two multi-ringed units, vindoline and catharanthine, linked by a carbon-carbon bond. The presence of a formyl group on the vindoline nitrogen distinguishes it from the closely related vinca alkaloid, vinblastine. This structural difference contributes to variations in their clinical efficacy and toxicity profiles.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C46H56N4O10·H2SO4 | [1][2] |

| Molecular Weight | 923.04 g/mol | [1][2][3] |

| Appearance | White to off-white or slightly yellow, amorphous or crystalline powder. | [1][2] |

| Solubility | Freely soluble in water and methanol; slightly soluble in ethanol. | [2][4] |

| Melting Point | Approximately 218-220 °C (for the free base) | [5] |

| pKa | 5.0 and 7.4 | |

| Stability | Sensitive to light and heat. Solutions are stable for short periods under controlled conditions. Diluted in 0.9% Sodium Chloride Injection, it is stable for up to 24 hours when protected from light or 8 hours under normal light at 25°C. | [2] |

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of this compound involves its interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, vincristine inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. Consequently, cancer cells are arrested in the metaphase of mitosis, which ultimately triggers apoptosis (programmed cell death).

References

- 1. This compound | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medkoo.com [medkoo.com]

- 5. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Vincristine Sulfate from Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vincristine sulfate, a critical chemotherapeutic agent derived from the Madagascar periwinkle, Catharanthus roseus. This document covers the biosynthesis of vincristine within the plant, detailed protocols for its extraction, purification, and analysis, and a summary of its mechanism of action, with a focus on the molecular signaling pathways it triggers.

Introduction

Catharanthus roseus is a perennial plant species in the Apocynaceae family, renowned for its production of over 200 terpenoid indole alkaloids (TIAs). Among these, the dimeric alkaloids vinblastine and vincristine are of significant medicinal importance due to their potent anti-cancer properties.[1] Vincristine, though present in minute quantities in the plant, is a cornerstone in the treatment of various cancers, including leukemia, lymphoma, and certain solid tumors.[2][3] Its cytotoxic effect is primarily attributed to its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4]

The natural yield of vincristine from C. roseus is exceptionally low, often cited as being around 0.0005% of the plant's dry weight, which makes its extraction and purification a complex and costly process.[5] This guide will delve into the scientific principles and methodologies underlying the production and analysis of this vital pharmaceutical compound.

Biosynthesis of Vincristine in Catharanthus roseus

The biosynthesis of vincristine is a complex enzymatic process that involves the convergence of two major metabolic pathways to form its monomeric precursors, catharanthine and vindoline. These precursors are then coupled to form the dimeric alkaloid structure.

The overall biosynthetic pathway can be summarized as follows:

-

Formation of Precursors : Tryptamine is synthesized via the shikimate pathway, while secologanin is produced through the terpenoid pathway.

-

Synthesis of Monomeric Alkaloids : Tryptamine and secologanin condense to form strictosidine, a central intermediate. Through a series of enzymatic reactions, strictosidine is converted into the monomeric alkaloids catharanthine and vindoline.

-

Dimerization and Modification : Catharanthine and vindoline are enzymatically coupled to form α-3′,4′-anhydrovinblastine. This intermediate is then converted to vinblastine, which is subsequently oxidized to form vincristine.

Quantitative Data on Vincristine Yield

The concentration of vincristine in Catharanthus roseus is influenced by various factors, including the plant variety, the specific part of the plant analyzed, and the cultivation conditions. The following tables summarize quantitative data on vincristine yields from different sources.

| Plant Part | Vincristine Yield (µg/g Dry Weight) | Reference |

| Leaves | 2.0 (with 50 µM chromium treatment) | [3] |

| Shoots | 2.0 (with 50 µM chromium treatment) | [3] |

| Cultivar/Condition | Vincristine Yield | Reference |

| Twelve cultivars grown in Iraq (leaves) | 242.91 ppm (µg/g) | [6] |

| Endophytic Fungus (Nigrospora zimmermanii) | 5.344 µg/mL (in culture) | [5] |

| Endophytic Fungus (Fusarium oxysporum) | 67 µg/L (from culture filtrate) | [7] |

| Endophytic Fungus (Fusarium oxysporum) | 66.5 mg/L (from culture filtrate) | [8] |

Experimental Protocols

Extraction and Purification of Vincristine

The following protocol is a synthesized methodology for the extraction and purification of vincristine from the dried leaves of Catharanthus roseus.

4.1.1. Materials and Reagents

-

Dried, powdered leaves of C. roseus

-

Methanol

-

Tartaric acid (2% aqueous solution)

-

Benzene

-

Methylene chloride

-

Ammonia solution (25%)

-

Anhydrous sodium sulfate

-

Alumina (for column chromatography)

-

Silica gel 60 F254 TLC plates

-

Dragendorff's reagent

-

Ceric ammonium sulfate reagent

4.1.2. Extraction Procedure

-

Moisten 5 kg of dried, powdered C. roseus leaves with a sufficient amount of 2% tartaric acid solution for one hour.[9]

-

Add 9 L of benzene to the moistened plant material, shake for 30 minutes, and then decant the solvent. Repeat this extraction step twice more with fresh benzene.[9]

-

Combine the benzene extracts and concentrate them in vacuo at 50°C to a volume of 150 ml.[9]

-

Add 300 ml of 2% tartaric acid to the concentrated benzene extract and remove the remaining benzene in vacuo at 50°C.

-

Filter the resulting acidic solution.

-

Adjust the pH of the aqueous layer to 5.9 with a 25% ammonia solution.[9]

-

Extract the liberated alkaloids with methylene chloride (6 x 50 ml).[9]

-

Combine the methylene chloride extracts, wash them with distilled water until free of alkali, and then dry the extract over anhydrous sodium sulfate.

-

Evaporate the dried extract to dryness in vacuo to obtain the vincristine-rich fraction.[10]

4.1.3. Purification by Column Chromatography

-

Prepare an alumina column (200g of alumina for 5g of crude extract).

-

Dissolve the crude vincristine extract in a minimal amount of methylene chloride and load it onto the column.[11]

-

Elute the column with a gradient of dichloromethane-ethanol or chloroform-methanol.[7][11]

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing vincristine.[11]

-

Combine the vincristine-containing fractions and evaporate them to dryness.[11]

4.1.4. Crystallization

-

Dissolve the purified vincristine fraction in a minimal amount of a lower alkyl alcohol (e.g., methanol).[11]

-

Allow the solution to stand for crystallization to occur.

-

Filter the crystals and dry them to obtain purified vincristine.[11]

Analytical Methods

4.2.1. Thin Layer Chromatography (TLC)

-

Stationary Phase : Silica gel G plates.[12]

-

Mobile Phase : A common solvent system is chloroform:methanol (8:2).[7] Another reported system is ethyl acetate:benzene:ethyl alcohol:25% ammonia solution (100:5:5:3).[9]

-

Detection : Spray the developed and dried plates with Dragendorff's reagent followed by 10% HCl, or with ceric ammonium sulfate reagent. Vinca alkaloids typically produce violet or purple spots.[7][9]

4.2.2. High-Performance Liquid Chromatography (HPLC)

-

Column : Reversed-phase C18 column (e.g., 200 mm x 4.6 mm).[13]

-

Mobile Phase : A mixture of 0.02 M sodium dihydrogen phosphate buffer and methanol (36:64, v/v), with the pH adjusted to 4.7.[13] An alternative mobile phase is acetonitrile and 0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), at a pH of 3.5.[14]

-

Flow Rate : 1.0 mL/min.[13]

-

Quantification : A calibration curve can be constructed using a standard solution of this compound over a linear concentration range (e.g., 0.05-5.0 µg/mL).[13]

Mechanism of Action and Signaling Pathways

Vincristine exerts its cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.

Microtubule Disruption

Vincristine binds to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[4] This binding inhibits the assembly of microtubules, leading to a disruption of the mitotic spindle. Consequently, cells are arrested in the metaphase of mitosis, as they are unable to properly segregate their chromosomes.[4] This prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.

Apoptotic Signaling Pathway

The induction of apoptosis by vincristine involves a complex signaling cascade that primarily engages the intrinsic (mitochondrial) pathway, although the extrinsic pathway may also be activated in some cancer cells.[4][15]

Key events in vincristine-induced apoptosis include:

-

Generation of Reactive Oxygen Species (ROS) : Vincristine treatment can lead to the early generation of ROS, which act as upstream signaling molecules in the apoptotic pathway.[16]

-

Inactivation of Anti-Apoptotic Bcl-2 Proteins : Prolonged mitotic arrest leads to the phosphorylation-mediated inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][15]

-

Activation of Pro-Apoptotic Bcl-2 Proteins : The inactivation of anti-apoptotic Bcl-2 proteins allows for the activation of pro-apoptotic members such as BAX and BAK.[4][15]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX and BAK lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors.

-

Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.[15][16] In some cell types, vincristine can also induce the activation of caspase-8, an initiator caspase of the extrinsic pathway.[15]

-

Cell Death : Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

Experimental Workflow Overview

The overall process from plant material to purified this compound involves multiple stages, each requiring careful execution and quality control.

Conclusion

This compound remains a vital tool in oncology, and its origin from Catharanthus roseus is a classic example of the pharmaceutical potential of natural products. The low natural abundance of vincristine necessitates efficient and robust methods for its extraction and purification. Furthermore, a thorough understanding of its biosynthetic pathway and mechanism of action is crucial for the development of strategies to enhance its production, whether through metabolic engineering of the plant or through semi-synthetic approaches. This guide has provided a comprehensive overview of these aspects to aid researchers and professionals in the field of drug development and natural product chemistry.

References

- 1. oaji.net [oaji.net]

- 2. eprints.utm.my [eprints.utm.my]

- 3. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Report on Vincristine-Producing Endophytic Fungus Nigrospora zimmermanii from Leaves of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]

- 8. sciensage.info [sciensage.info]

- 9. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ignited.in [ignited.in]

- 11. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. An HPLC method for the pharmacokinetic study of this compound-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. brieflands.com [brieflands.com]

- 16. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Journey of Vincristine Sulfate: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of vincristine sulfate, a cornerstone of many chemotherapy regimens. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models is critical for predicting its behavior in humans, optimizing dosing strategies, and mitigating toxicities. This document synthesizes key findings from preclinical studies, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing complex processes for enhanced clarity.

Pharmacokinetic Profile Across Preclinical Species

Vincristine exhibits complex and species-dependent pharmacokinetic characteristics. Following intravenous administration, it typically displays a multi-exponential decay in plasma concentrations, indicating rapid distribution from the central compartment to peripheral tissues, followed by a slower elimination phase.[1][2] The drug's large volume of distribution suggests extensive tissue binding.[2]

Table 1: Comparative Pharmacokinetic Parameters of Vincristine in Preclinical Models

| Species | Dose | Route | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t½α (min) | t½β (h) | Clearance (L/h/kg) | Vd (L/kg) | Reference |

| Mouse | 1 mg/kg | IP | Peak at 15 min | 15 | - | - | - | - | - | [3] |

| Mouse (Obese) | 3H-VCR | - | Higher peak | - | 13,099 (AUC0→∞) | - | 9.7 min (t½β) | 0.038 (ml/hr) | 3.16 (ml/g) | [4] |

| Mouse (Lean) | 3H-VCR | - | - | - | 15,384 (AUC0→∞) | - | 44.5 min (t½β) | 0.033 (ml/hr) | 3.81 (ml/g) | [4] |

| Rat | 0.1 mg/kg | IV | - | - | - | ~15 | ~1.25 | - | - | [5] |

| Rat | - | IV | - | - | - | - | 7.5 | 0.12 | 0.41 | [6] |

| Dog | 3H-VCR | IV | - | - | - | 6 | 3.17 | - | - | [3] |

| Monkey | 3H-VCR | IV | - | - | - | 10 | 3.17 | - | - | [3] |

Note: AUC values are highly variable depending on the study design and analytical method. Dashes indicate data not reported in the cited literature. Cmax and Tmax are more relevant for extravascular routes of administration.

Distribution: A Wide Reach with a Notable Exception

Vincristine distributes extensively into various tissues, with notable accumulation in the liver, spleen, kidneys, lungs, and pancreas.[3] However, it exhibits poor penetration of the blood-brain barrier, resulting in very low concentrations in the brain.[3][5] This limited central nervous system (CNS) distribution is a key factor in its neurological toxicity profile, which is primarily peripheral. Obesity has been shown to alter the tissue disposition of vincristine in mice, with a slower decay from the bone marrow in obese mice compared to a slow accumulation in control mice.[4]

Metabolism: The Central Role of CYP3A Enzymes

The liver is the primary site of vincristine metabolism.[7] The cytochrome P450 (CYP) 3A subfamily of enzymes, particularly CYP3A4 and CYP3A5, are the key players in its biotransformation.[8][9][10] In vitro studies using human liver microsomes and cDNA-expressed enzymes have demonstrated that CYP3A5 is significantly more efficient at metabolizing vincristine than CYP3A4, with a 9- to 14-fold higher intrinsic clearance for the formation of the major metabolite, M1.[8][11] This metabolite, M1, is formed through an oxidative cleavage of the piperidine ring of the dihydro-hydroxycatharanthine portion of the vincristine molecule.[8] The polymorphic expression of CYP3A5 may be a significant contributor to the interindividual variability observed in vincristine clearance and toxicity.[11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution and metabolism of vincristine in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diet-Induced Obesity Alters Vincristine Pharmacokinetics in Blood and Tissues of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution and excretion of (3H)vincristine in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Selective metabolism of vincristine in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of CYP3A5 expression on vin ... | Article | H1 Connect [archive.connect.h1.co]

Vincristine Sulfate's High-Affinity Binding to β-Tubulin: A Technical Guide to the Vinca Domain

For Immediate Release

This technical guide provides an in-depth exploration of the binding interaction between the chemotherapeutic agent Vincristine Sulfate and its molecular target, the β-tubulin protein. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural basis of Vincristine's mechanism of action, details the experimental methodologies used to characterize this interaction, and presents key quantitative data.

Executive Summary

This compound, a cornerstone in the treatment of various cancers, exerts its potent antimitotic effects by binding to a specific site on β-tubulin known as the Vinca domain.[1] This binding event disrupts the dynamic instability of microtubules, which are essential for mitotic spindle formation and chromosome segregation during cell division.[1] The consequence is cell cycle arrest and the induction of apoptosis in rapidly proliferating cancer cells.[1] The Vinca domain is located at the interface between two αβ-tubulin heterodimers, and Vincristine's interaction at this site favors a curved tubulin conformation, preventing the assembly of functional microtubules.[2][3] This guide synthesizes the current understanding of the Vincristine-tubulin interaction, drawing from crystallographic, microscopic, and biochemical studies.

The Vinca Domain: A Prime Target for Antimitotic Agents

The Vinca domain on β-tubulin is a well-characterized binding pocket targeted by a class of microtubule-destabilizing agents.[4][5] Structural studies of related Vinca alkaloids, such as vinblastine and vinorelbine, have provided a high-resolution map of this critical interaction site.[3][6] While a high-resolution crystal structure of Vincristine specifically bound to tubulin is not as readily available, the binding mode is understood to be highly similar. The binding site is situated at the interface of two tubulin dimers, stabilizing a curved protofilament-like structure that is incompatible with microtubule elongation.[3][4]

Key amino acid residues within the β-tubulin subunit of one dimer and the α-tubulin subunit of the adjacent dimer contribute to the formation of the Vinca domain. Notably, residues such as Asp179 from β-tubulin (β1) and Asn329 from α-tubulin (α2) have been identified as critical for the interaction with Vinca domain ligands.[6]

Quantitative Analysis of Vincristine-Tubulin Binding

The affinity of Vincristine for tubulin has been quantified through various biophysical techniques, revealing a high-affinity interaction. The binding process is often described by a two-step model, characterized by an initial binding of the drug to tubulin heterodimers (K1) followed by drug-induced self-association of tubulin into spiral aggregates (K2).[7][8] Vincristine has been shown to possess the highest overall affinity (K1K2) when compared to other clinically used Vinca alkaloids like vinblastine and vinorelbine.[7][8]

| Parameter | Vincristine | Vinblastine | Vinorelbine | Reference |

| Overall Affinity (K1K2) | Highest | Intermediate | Lowest | [7][8] |

| Binding Constant (Ki) | 85 nM (to microtubule) | Not Specified | Not Specified | [9] |

Experimental Protocols for Characterizing the Binding Interaction

The elucidation of the Vincristine-tubulin binding site and its kinetics has been made possible through a combination of sophisticated experimental techniques.

X-Ray Crystallography

High-resolution structural information of the Vinca domain has been predominantly obtained through X-ray crystallography.

Methodology:

-

Protein Complex Preparation: Tubulin is co-crystallized with a stathmin-like domain (SLD) to prevent self-assembly and facilitate crystallization.[10][11]

-

Ligand Soaking or Co-crystallization: Crystals of the tubulin-SLD complex are soaked in a solution containing the Vinca alkaloid, or the ligand is included in the crystallization buffer.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

-

Structure Determination: The electron density map is calculated from the diffraction data, allowing for the modeling of the protein and the bound ligand, revealing the precise atomic interactions.[6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for visualizing the structure of tubulin complexes in a near-native state.

Methodology:

-

Sample Preparation: A solution of tubulin and Vincristine is applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.

-

Data Acquisition: The frozen grid is imaged in a transmission electron microscope, capturing thousands of images of individual tubulin-Vincristine complexes in various orientations.

-

Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex.

Fluorescence Spectroscopy

This technique is employed to study the binding affinity and conformational changes in tubulin upon ligand binding.

Methodology:

-

Intrinsic Tryptophan Fluorescence: The binding of Vincristine to tubulin can quench the intrinsic fluorescence of tryptophan residues in the protein, and the extent of quenching can be used to determine binding constants.

-

Fluorescent Probes: A fluorescently labeled Vinca alkaloid analogue can be used to directly measure binding through changes in fluorescence polarization or intensity.

Sedimentation Velocity Analytical Ultracentrifugation

This method provides quantitative data on the drug-induced self-association of tubulin.

Methodology:

-

Sample Preparation: A solution of purified tubulin is prepared with varying concentrations of Vincristine.

-

Centrifugation: The samples are subjected to high-speed centrifugation, and the sedimentation of the tubulin-Vincristine complexes is monitored over time.

-

Data Analysis: The sedimentation coefficient distribution is analyzed to determine the size and shape of the complexes, from which the equilibrium constants for drug binding and tubulin self-association can be derived.[7][8]

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Vincristine's signaling pathway to apoptosis.

Workflow for X-ray crystallography.

Conclusion and Future Directions

The interaction between this compound and the Vinca domain of β-tubulin is a paradigm of targeted cancer therapy. A thorough understanding of this binding event at the molecular level is crucial for the development of novel antimitotic agents with improved efficacy and reduced toxicity. Future research will likely focus on obtaining higher resolution structures of Vincristine bound to various tubulin isotypes, which may shed light on the mechanisms of drug resistance and tissue-specific toxicities.[12] Furthermore, the detailed knowledge of the Vinca domain will continue to guide the structure-based design of new compounds that can overcome existing resistance mechanisms.

References

- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. The high-resolution X-ray structure of vinca-domain inhibitors of microtubules provides a rational approach for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]

- 10. embopress.org [embopress.org]

- 11. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Cytotoxic Screening of Vincristine Sulfate on Novel Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Vincristine Sulfate, a vinca alkaloid derived from Catharanthus roseus, is a cornerstone of many combination chemotherapy regimens.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] As the landscape of cancer research evolves, the evaluation of Vincristine's cytotoxic potential against novel and diverse cancer cell lines is crucial for identifying new therapeutic applications and understanding mechanisms of resistance. This guide provides a comprehensive overview of the principles, protocols, and data interpretation for the initial cytotoxic screening of this compound.

Mechanism of Action: The Basis for Cytotoxicity

Vincristine exerts its antineoplastic effects by interfering with the formation and function of microtubules, which are essential components of the mitotic spindle.[4] The key steps are:

-

Binding to Tubulin: Vincristine specifically binds to β-tubulin, the protein subunit of microtubules.[1]

-

Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.[2][3]

-

Disruption of Mitotic Spindle: The failure of microtubule assembly leads to the breakdown of the mitotic spindle, a structure critical for chromosome segregation during cell division.[1][2]

-

Metaphase Arrest: Consequently, cells are arrested in the metaphase stage of mitosis.[4][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

This mechanism is particularly effective against the highly proliferative cells characteristic of many cancers.[1]

Selection of Novel Cell Lines for Screening

The initial screening phase aims to assess the breadth of Vincristine's activity. The choice of cell lines is critical and should ideally include a diverse panel representing various tumor types and genetic backgrounds.

-

Large Screening Panels: Utilizing established panels like the NCI-60 or the Cancer Cell Line Encyclopedia (CCLE) provides a standardized and data-rich approach for initial screening.[6][7][8] These panels encompass cell lines from a wide array of cancers, including leukemia, lung, colon, breast, and ovarian cancers.[6][7]

-

Rationale for Selection:

-

Tumor Type Diversity: To identify novel areas of sensitivity.

-

Genetic Heterogeneity: To correlate drug response with specific genetic markers (e.g., mutations in TP53, KRAS).[9]

-

Resistance Mechanisms: Including cell lines with known resistance to other chemotherapeutics can help identify potential cross-resistance or unique sensitivities.

-

Emerging Models: Newer models like 3D cultures (spheroids/organoids) can offer more physiologically relevant insights compared to traditional 2D monolayer cultures.[6][10]

-

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and is a standard for determining the IC50 (half-maximal inhibitory concentration) of a compound.[11][12]

Detailed Methodology

-

Cell Seeding:

-

Harvest cells from culture using standard trypsinization for adherent cells or by centrifugation for suspension cells.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.[12]

-

Seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells for a "media only" blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Perform a serial dilution of the Vincristine stock to create a range of concentrations (e.g., from 0.1 nM to 10,000 nM).

-

Remove the culture medium from the wells and replace it with a medium containing the different concentrations of Vincristine. Include a "vehicle control" group treated with the solvent at the same final concentration as the highest drug dose.

-

Incubate the cells with the drug for a defined period, typically 48 to 72 hours.[13][14]

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

-

-

Solubilization and Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 540-570 nm.[11]

-

-

Data Analysis:

-

Subtract the average absorbance of the "media only" blank from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:

-

% Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

-

-

Plot the percentage of viability against the logarithm of the drug concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Data Presentation and Interpretation

Quantitative data from cytotoxicity screens should be presented clearly to facilitate comparison across multiple cell lines. The IC50 value is the most common metric, representing the drug concentration required to inhibit cell growth by 50%.

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method | Reference |

| MCF7-WT | Breast Adenocarcinoma | 7.37 | 48 | CCK-8 | [13] |

| VCR/MCF7 | Breast (Vincristine-Resistant) | 10,574 | 48 | CCK-8 | [13] |

| L1210 | Murine Leukemia | ~10-100 | 24 | Colony Formation | [15] |

| CEM | Human Lymphoblastoid Leukemia | ~10-100 | 24 | Growth Inhibition | [15] |

| UKF-NB-3 | Neuroblastoma | Varies** | 120 | MTT | [16] |

*Note: The study showed maximal cytotoxic effect between 10-8 and 10-7 M (10-100 nM).[15] **Note: The IC50 for the parental UKF-NB-3 line serves as a baseline for comparison against resistant sublines.[16]

Interpretation:

-

Low IC50: Indicates high potency and sensitivity of the cell line to the drug.

-

High IC50: Suggests lower potency or inherent/acquired resistance. For example, the VCR/MCF7 line shows over a 1000-fold increase in IC50 compared to its wild-type counterpart, indicating significant resistance.[13]

-

Comparative Analysis: Comparing IC50 values across a panel of cell lines helps to create a "sensitivity profile" for Vincristine, highlighting which cancer types may be most responsive.

Conclusion

The initial cytotoxic screening of this compound against novel cell lines remains a valuable strategy in preclinical drug assessment. A methodologically sound approach, utilizing diverse cell line panels and standardized protocols like the MTT assay, is essential for generating reliable and comparable data. The resulting IC50 values provide a critical first look at the compound's efficacy spectrum, guiding further investigation into mechanisms of sensitivity and resistance, and ultimately informing its potential clinical applications in new cancer contexts.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mjpms.in [mjpms.in]

- 4. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.crownbio.com [blog.crownbio.com]

- 11. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dojindo.com [dojindo.com]

- 13. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Efflux Mechanisms of Vincristine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vincristine sulfate, a cornerstone of combination chemotherapy for numerous malignancies, faces a significant clinical challenge in the form of cellular drug resistance. The efficacy of vincristine is critically dependent on its intracellular concentration, which is governed by a delicate balance between cellular uptake and efflux. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these processes. We delve into the key transporters responsible for vincristine influx and efflux, summarize quantitative data on their activity, provide detailed experimental protocols for their study, and illustrate the complex signaling pathways that regulate their expression and function. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, aiming to foster a deeper understanding of vincristine transport and aid in the development of strategies to overcome drug resistance.

Introduction

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, the development of resistance is a major limitation to its therapeutic success. A primary mechanism of this resistance is the decreased intracellular accumulation of the drug, a phenomenon largely attributed to the overexpression of ATP-binding cassette (ABC) efflux transporters.[3][4] Conversely, the mechanism of vincristine uptake is less well-defined but is thought to involve members of the Solute Carrier (SLC) transporter superfamily. A thorough understanding of these transport mechanisms is paramount for developing strategies to circumvent resistance and enhance the therapeutic index of vincristine.

Cellular Efflux of this compound: The Role of ABC Transporters

The active efflux of vincristine from cancer cells is a well-established mechanism of multidrug resistance (MDR). This process is primarily mediated by several members of the ABC transporter superfamily, which utilize the energy of ATP hydrolysis to pump a wide range of substrates, including vincristine, out of the cell.

Key ABC Transporters in Vincristine Efflux

-

P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is the most extensively studied transporter implicated in vincristine efflux and resistance.[3][5] Its overexpression has been observed in numerous cancer types and is strongly correlated with a poor response to chemotherapy.[3][5]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another key transporter that actively effluxes vincristine, often in conjunction with glutathione.[5][6] Its expression is associated with resistance in various hematological and solid tumors.

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and 3 (MRP3/ABCC3): These transporters also contribute to vincristine efflux, with their expression being inducible by vincristine itself in certain cancer cell lines.[7]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another important efflux pump that has been shown to transport vincristine and contribute to resistance.

The overexpression of these transporters leads to a significant reduction in the intracellular concentration of vincristine, thereby diminishing its cytotoxic efficacy.

Cellular Uptake of this compound: The Putative Role of SLC Transporters

The mechanisms governing the entry of vincristine into cancer cells are not as well elucidated as the efflux pathways. While vincristine can cross the cell membrane via passive diffusion to some extent due to its lipophilic nature, carrier-mediated transport is believed to play a significant role. The Solute Carrier (SLC) superfamily of transporters, which facilitate the uptake of a wide variety of endogenous and exogenous compounds, are the primary candidates for mediating vincristine influx. However, specific SLC transporters responsible for vincristine uptake have yet to be definitively identified, and this remains an active area of research.

Quantitative Analysis of Vincristine Transport

The following tables summarize key quantitative data related to vincristine transport and cytotoxicity, providing a comparative overview for researchers.

Table 1: IC50 Values of Vincristine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference(s) |

| MCF-7 | Breast Cancer | 5 | Wild-type, sensitive | [8] |

| VCREMS (MCF-7) | Breast Cancer | ~70 | Vincristine-resistant subline (14-fold resistance) | [4] |

| A549 | Lung Cancer | 40 | [8] | |

| 1A9 | Ovarian Cancer | 4 | [8] | |

| SY5Y | Neuroblastoma | 1.6 | [8] | |

| HNE1 | Nasopharyngeal Carcinoma | - | Low TWIST expression | [9] |

| HNE1-T3 | Nasopharyngeal Carcinoma | - | High TWIST expression, 1.8-6.5 fold more resistant | [9] |

| UKF-NB-3 | Neuroblastoma | - | Sensitive | [10] |

| UKF-NB-3rYM155¹ | Neuroblastoma | - | YM155-adapted, decreased vincristine sensitivity | [10] |

| MOLT-4 | T-cell Leukemia | 3.3 | [11] | |

| SGC7901 | Gastric Cancer | - | Sensitive | [12] |

| SGC7901/VCR | Gastric Cancer | - | Vincristine-resistant (23.5-fold resistant to Doxorubicin) | [12] |

| KB-3-1 | Epidermoid Carcinoma | - | Sensitive | [13] |

| KB-CV60 | Epidermoid Carcinoma | - | Vincristine-resistant, ABCC1 overexpression | [13] |

| HEK293/pcDNA3.1 | Embryonic Kidney | - | Control | [13] |

| HEK293/ABCC1 | Embryonic Kidney | - | ABCC1-transfected | [13] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Model | Reference(s) |

| Terminal Half-life (t½γ) | 22.6 hours | Adult Cancer Patients | Three-compartment | [14] |

| 25.5 hours | Pediatric Cancer Patients | Three-compartment | [12] | |

| Plasma Clearance | 141.9 mL/min/1.73 m² | Adult Cancer Patients | Three-compartment | [14] |

| 146.2 mL/min/1.73 m² | Pediatric Cancer Patients | Three-compartment | [12] | |

| Volume of Distribution (Vdss) | 167.6 L/1.73 m² | Adult Cancer Patients | Three-compartment | [14] |

| 215.9 L/1.73 m² | Pediatric Cancer Patients | Three-compartment | [12] | |

| Cmax (VSLI, 2.0 mg/m²) | 891 ± 671 ng/mL | Adult Cancer Patients | Two-compartment | [15] |

| Cmax (VSLI, 2.4 mg/m²) | 679 ± 634 ng/mL | Adult Cancer Patients | Two-compartment | [15] |

| Cmax (VSLI, 2.8 mg/m²) | 2260 ± 212 ng/mL | Adult Cancer Patients | Two-compartment | [15] |

VSLI: this compound Liposome Injection

Table 3: Modulation of ABC Transporter Expression by Vincristine

| Cell Line | Transporter | Treatment | Fold Change in mRNA Expression | Time Point | Reference(s) |

| LS174T | ABCB1 (mdr1) | 10 µM Rifampin (inducer) | 595 ± 263% | - | [7] |

| LS174T | ABCC2 (mrp2) | 10 nM Vincristine | 372 ± 87% | 48 h | [7] |

| LS174T | ABCC3 (mrp3) | 10 nM Vincristine | 303 ± 42% | 48 h | [7] |

| A549 | ABCC2 (mrp2) | 10 nM Vincristine | Similar induction to LS174T | 48 h | [7] |

| A549 | ABCC3 (mrp3) | 10 nM Vincristine | Similar induction to LS174T | 48 h | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake and efflux of this compound.

Vincristine Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][16][17][18]

Objective: To determine the concentration of vincristine that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10³ cells/well for adherent cells) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of vincristine in complete medium.

-

Remove the medium from the wells and add 100 µL of the vincristine dilutions. Include a vehicle control (medium with the same concentration of solvent used for vincristine, e.g., DMSO).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of solubilization solution to each well.

-

Incubate for at least 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each vincristine concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the vincristine concentration.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Vincristine Uptake Assay (Using Radiolabeled Vincristine)

This protocol is a generalized procedure based on radiolabeled substrate uptake assays.[19][20]

Objective: To measure the rate of vincristine influx into cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

[³H]-Vincristine sulfate

-

24-well plates

-

Ice-cold PBS

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Cell lysis buffer (e.g., 0.1% SDS)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding:

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

-

Uptake Experiment:

-

Wash the cells twice with pre-warmed PBS.

-

Add pre-warmed uptake buffer (e.g., PBS or serum-free medium) containing a known concentration of [³H]-vincristine to each well.

-

Incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes). To determine non-specific binding, perform a parallel experiment at 4°C.

-

-

Stopping the Uptake:

-

At each time point, rapidly aspirate the uptake buffer.

-

Wash the cells three times with ice-cold PBS to remove extracellular [³H]-vincristine.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well with cell lysis buffer.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Protein Quantification:

-

Use an aliquot of the cell lysate to determine the protein concentration using a protein assay kit.

-

-

Data Analysis:

-

Calculate the amount of [³H]-vincristine accumulated per mg of protein at each time point.

-

Plot the vincristine uptake (pmol/mg protein) against time to determine the initial rate of uptake.

-

Vincristine Efflux Assay (Using Calcein-AM)

This protocol is based on the use of fluorescent substrates to measure the activity of ABC transporters.[21][22]

Objective: To measure the rate of vincristine efflux from cancer cells, often as an indicator of ABC transporter activity.

Materials:

-

Cancer cell line of interest (and a control cell line with low/no transporter expression)

-

Complete cell culture medium

-

Calcein-AM (a fluorescent substrate for P-gp and MRP1)

-

This compound (as a competitive inhibitor/modulator)

-

Known ABC transporter inhibitors (e.g., verapamil for P-gp, MK571 for MRP1) as positive controls

-

Fluorescence-free buffer (e.g., phenol red-free medium or PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Incubate the cells with 0.25-1 µM Calcein-AM for 30-60 minutes at 37°C in the dark.

-

-

Efflux Measurement:

-

Wash the cells twice with ice-cold buffer to remove extracellular dye.

-

Resuspend the cells in pre-warmed buffer.

-

Aliquot the cells into different tubes and add vincristine at various concentrations, a known inhibitor (positive control), or buffer alone (negative control).

-

Incubate at 37°C for 30-60 minutes to allow for efflux.

-

-

Data Acquisition:

-

Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel) or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of fluorescence retained in the cells treated with vincristine or inhibitors compared to the control cells. A lower fluorescence indicates higher efflux activity.

-

Quantification of ABC Transporter mRNA Expression (RT-qPCR)

This protocol provides a general framework for quantifying mRNA levels of ABC transporters.[4][23][24][25][26]

Objective: To measure the relative mRNA expression levels of ABC transporters like ABCB1, ABCC1, etc.

Materials:

-

Cancer cell lines (sensitive and resistant)

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

Reverse transcription kit

-

qPCR primers for target genes (e.g., ABCB1, ABCC1) and a housekeeping gene (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription:

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.

-

Quantification of ABC Transporter Protein Expression (Western Blot)

This protocol outlines the general steps for detecting and quantifying ABC transporter proteins.[2][27][28][29][30]

Objective: To determine the protein levels of ABC transporters.

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target transporters (e.g., anti-P-gp, anti-MRP1) and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the cells in lysis buffer and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein expression to the loading control.

-

Signaling Pathways Regulating Vincristine Transport

The expression and activity of ABC transporters are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying potential targets to overcome vincristine resistance.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and drug resistance.[31][32][33][34][35] Activation of this pathway has been shown to upregulate the expression of ABCB1 (P-gp), leading to increased vincristine efflux and resistance.[31][32][33] Inhibition of the PI3K/Akt pathway can sensitize cancer cells to vincristine by downregulating P-gp expression and promoting apoptosis.[31][32]

Nrf2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a key role in the cellular response to oxidative stress.[11][36][37][38] Overexpression of Nrf2 has been linked to vincristine resistance in some cancers.[11][36][37] Nrf2 can regulate the expression of ABC transporters, although the direct transcriptional targets and the precise mechanisms in the context of vincristine resistance are still under investigation. The PI3K/Akt pathway can also activate Nrf2, creating a potential feedback loop that promotes chemoresistance.[36][37]

Other Regulatory Pathways

-

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These nuclear receptors can be activated by various xenobiotics, including some chemotherapeutic drugs. Vincristine has been shown to induce the expression of ABCC2 and ABCC3, potentially through PXR/CAR activation, although this effect appears to be cell-type specific.[7]

-

Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers and has been implicated in the regulation of ABCB1 expression and chemoresistance.[39]

-

Y-box binding protein-1 (YB-1): This transcription factor can directly bind to the promoter of the ABCB1 gene and upregulate its expression, contributing to vincristine resistance in medulloblastoma.[3]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Caption: Overview of Vincristine Cellular Transport.

References

- 1. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Resistance in Medulloblastoma Is Driven by YB-1, ABCB1 and a Seven-Gene Drug Signature [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Vincristine transcriptional regulation of efflux drug transporters in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Overexpression of ABCC1 Confers Drug Resistance to Betulin [frontiersin.org]

- 14. Pharmacokinetics of this compound in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic behavior of this compound following administration of this compound liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. protocols.io [protocols.io]

- 19. scispace.com [scispace.com]

- 20. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. ABCB1 regulation through LRPPRC is influenced by the methylation status of the GC -100 box in its promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Western Blot Protocol | Proteintech Group [ptglab.com]

- 29. origene.com [origene.com]

- 30. researchgate.net [researchgate.net]

- 31. Inhibition of the PI3K/Akt pathway increases the chemosensitivity of gastric cancer to vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. spandidos-publications.com [spandidos-publications.com]

- 33. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. PI3K/AKT/mTOR Dysregulation and Reprogramming Metabolic Pathways in Renal Cancer: Crosstalk with the VHL/HIF Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Nrf2 Overexpression Decreases Vincristine Chemotherapy Sensitivity Through the PI3K-AKT Pathway in Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Nrf2 Overexpression Decreases Vincristine Chemotherapy Sensitivity Through the PI3K-AKT Pathway in Adult B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Vincristine Sulfate: An In-depth Technical Guide to its Effects on Cell Cycle Progression and Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary